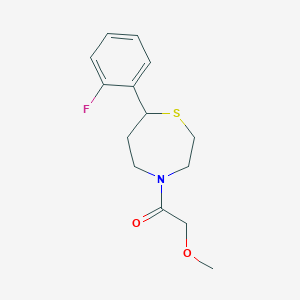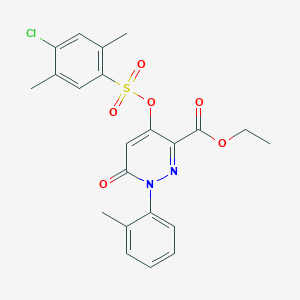
2-(3-Amino-4-cyanophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-cyanophenyl)acetic acid is an organic compound characterized by the presence of an amino group (-NH2) and a cyano group (-CN) on a benzene ring, which is further connected to an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Benzene Derivative Synthesis: The compound can be synthesized starting from benzene derivatives through nitration, followed by reduction and subsequent functional group modifications.
Amination and Cyanation: Amination of the benzene ring can be achieved using ammonia or an amine source, followed by cyanation using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed, where the compound is synthesized in large reactors under controlled conditions.
Continuous Flow Synthesis: Continuous flow synthesis can also be used for large-scale production, offering better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can involve the replacement of hydrogen atoms on the benzene ring with other functional groups using electrophilic or nucleophilic substitution methods.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium catalyst.
Substitution: Electrophilic substitution with halogens or nitration agents, nucleophilic substitution with alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated benzene derivatives, nitrobenzene derivatives.
Applications De Recherche Scientifique
2-(3-Amino-4-cyanophenyl)acetic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(3-Amino-4-cyanophenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The amino and cyano groups can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
2-(3-Amino-4-cyanophenyl)acetic acid is unique due to its specific combination of functional groups. Similar compounds include:
2-(3-Amino-4-fluorophenyl)acetic acid: Similar structure but with a fluorine atom instead of a cyano group.
2-(3-Amino-4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a cyano group.
Propriétés
IUPAC Name |
2-(3-amino-4-cyanophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-2-1-6(3-8(7)11)4-9(12)13/h1-3H,4,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBOJXPGLVDFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)


![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2884778.png)
![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)
![2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2884780.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)


![4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide](/img/structure/B2884785.png)

![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)
![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)
